![molecular formula C11H13ClN2O B3155533 1,2,3,4-Tetrahydropyrazino[2,1-a]isoindol-6(10bh)-one hydrochloride CAS No. 80262-87-9](/img/structure/B3155533.png)
1,2,3,4-Tetrahydropyrazino[2,1-a]isoindol-6(10bh)-one hydrochloride
Overview
Description
“1,2,3,4-Tetrahydropyrazino[2,1-a]isoindol-6(10bh)-one hydrochloride” is a nitrogen-containing heterocycle . It’s a part of the pyrazinoindolones class, which are important tricyclic backbones, such as indole joined into a piperazinone ring . These analogues are under great consideration due to their therapeutic uses .
Synthesis Analysis
An efficient base-mediated/metal-free approach has been developed for the synthesis of 1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide derivatives via intramolecular indole N–H alkylation of novel bis-amide Ugi-adducts . In this protocol, the Ugi reaction of (E)-cinnamaldehyde derivatives, 2-chloroaniline, indole-2-carboxylic acid, and different isocyanides was designed for the preparation of bis-amides .Molecular Structure Analysis
The molecular structure of “1,2,3,4-Tetrahydropyrazino[2,1-a]isoindol-6(10bh)-one hydrochloride” is complex, with a fused indole ring that has the affinity to bind to receptors . It’s a significant heterocycle compound used as pharmacophores due to their potential medicinal activities .Chemical Reactions Analysis
The main highlight of the synthesis study is the practical and highly regioselective preparation of new polycyclic functionalized pyrazino derivatives . This system is facilitated by Na2CO3 mediation in DMSO and 100 °C conditions .Scientific Research Applications
Synthesis of Novel Pyrazinoindolones
This compound has been used in the highly regioselective and diastereoselective synthesis of novel pyrazinoindolones . An efficient base-mediated/metal-free approach has been developed for the synthesis of 1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide derivatives via intramolecular indole N–H alkylation of novel bis-amide Ugi-adducts .
2. Development of New Analogs of Pyrazidole-Halogeno-Derivatives The compound has been used in the synthesis and properties of new analogs of pyrazidole-halogeno-derivatives of 1,10-trimethylene-2-ethyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole . These new analogs have potential applications in the development of new drugs .
Multifunctional Ligand Development
The compound has been used in the design, biological evaluation, and X-ray crystallography of nanomolar multifunctional ligands . These ligands target simultaneously acetylcholinesterase and glycogen synthase kinase-3 .
Mechanism of Action
Future Directions
properties
IUPAC Name |
2,3,4,10b-tetrahydro-1H-pyrazino[1,2-b]isoindol-6-one;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O.ClH/c14-11-9-4-2-1-3-8(9)10-7-12-5-6-13(10)11;/h1-4,10,12H,5-7H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSQSRVALFKGCMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(CN1)C3=CC=CC=C3C2=O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetrahydropyrazino[2,1-a]isoindol-6(10bh)-one hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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